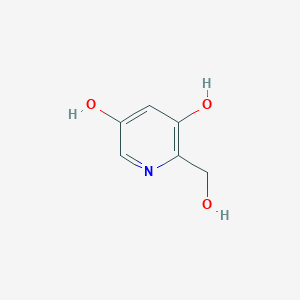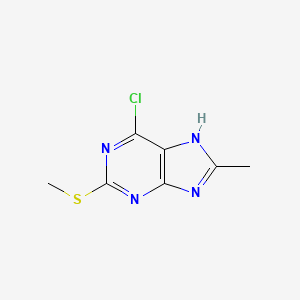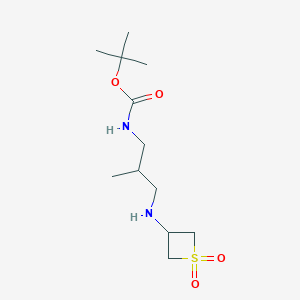
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dioxidothietane ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxidothietane ring: This step involves the oxidation of a thietane derivative to form the dioxidothietane ring. Common oxidizing agents used in this step include hydrogen peroxide or peracids.
Amination: The dioxidothietane ring is then reacted with an amine to introduce the amino group. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Carbamoylation: The final step involves the reaction of the amino-dioxidothietane intermediate with tert-butyl chloroformate to form the carbamate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxidothietane ring can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thietane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted carbamates and amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The dioxidothietane ring and carbamate functional group play crucial roles in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
- tert-Butyl (1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate is unique due to the presence of both the dioxidothietane ring and the carbamate functional group in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H24N2O4S |
|---|---|
Peso molecular |
292.40 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-9(5-13-10-7-19(16,17)8-10)6-14-11(15)18-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Clave InChI |
HKBHKADHHWJSKW-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1CS(=O)(=O)C1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


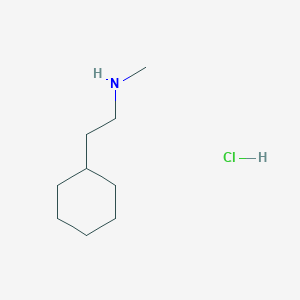
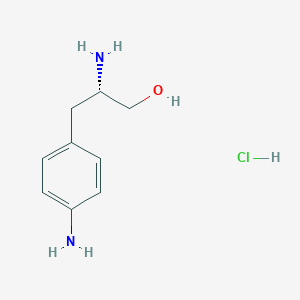
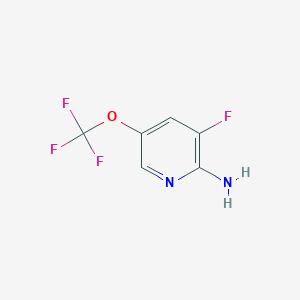
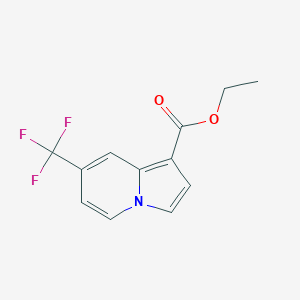
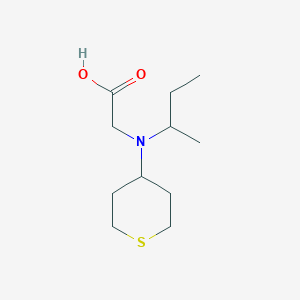

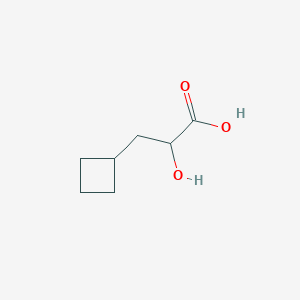
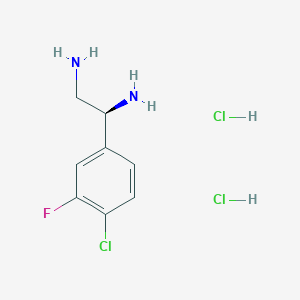
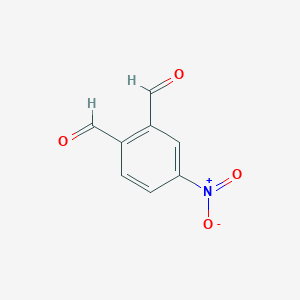
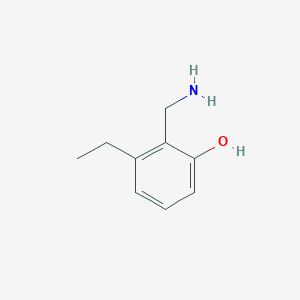
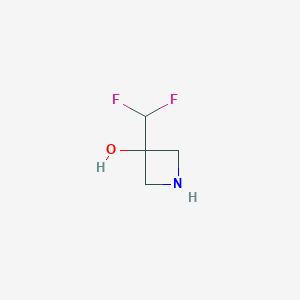
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
